N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide
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Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by the presence of naphthalene rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the reaction of naphthalene derivatives with hydrazides under specific conditions. One common method involves the condensation of naphthalene-1-yloxy and naphthalene-2-ylmethylidene with propanehydrazide in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include naphthalene oxides, amines, and substituted naphthalene derivatives .
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Naphthalen-1-yloxypropane-1,2-diol: Similar in structure but differs in functional groups.
2-(naphthalen-1-yloxy)ethylamine: Another naphthalene derivative with different substituents.
Uniqueness
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific combination of naphthalene rings and hydrazide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C24H20N2O2/c1-17(28-23-12-6-10-20-8-4-5-11-22(20)23)24(27)26-25-16-18-13-14-19-7-2-3-9-21(19)15-18/h2-17H,1H3,(H,26,27)/b25-16+ |
InChI Key |
WFZXMQABRLJMKE-PCLIKHOPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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